3-(Difluoromethyl)-2-fluoro-6-methoxypyridine
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Overview
Description
3-(Difluoromethyl)-2-fluoro-6-methoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-fluoro-6-methoxypyridine typically involves the introduction of difluoromethyl and fluoro groups into a pyridine ring. One common method is the difluoromethylation of a suitable pyridine precursor using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of difluoroacetic acid as a starting material, followed by catalytic esterification, can yield high-purity products with good yields. The reaction conditions are optimized to ensure safety, efficiency, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-(Difluoromethyl)-2-fluoro-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement in drug design.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, influencing various biochemical pathways. Its fluorine atoms enhance its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
3-(Difluoromethyl)-2-fluoro-6-methoxypyridine stands out due to its unique combination of difluoromethyl and fluoro groups, which impart distinct physicochemical properties. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6F3NO |
---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C7H6F3NO/c1-12-5-3-2-4(6(8)9)7(10)11-5/h2-3,6H,1H3 |
InChI Key |
WJZHJCNBLVAETE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)F)F |
Origin of Product |
United States |
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